Toremifene Citrate is the citrate salt of a nonsteroidal triphenylethylene antiestrogen. Chemically related to tamoxifen, toremifene is a selective estrogen receptor modulator (SERM). This agent binds competitively to estrogen receptors, thereby interfering with estrogen activity. Toremifene also has intrinsic estrogenic properties, which is manifested depending on the tissue or species. (NCI04)
A first generation selective estrogen receptor modulator (SERM). Like TAMOXIFEN, it is an estrogen agonist for bone tissue and cholesterol metabolism but is antagonistic on mammary and uterine tissue.
See also: Toremifene (has active moiety).
Toremifene citrate
CAS No.: 89778-27-8
Cat. No.: VC20749895
Molecular Formula: C32H36ClNO8
Molecular Weight: 598.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 89778-27-8 |
---|---|
Molecular Formula | C32H36ClNO8 |
Molecular Weight | 598.1 g/mol |
IUPAC Name | 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; |
Standard InChI Key | IWEQQRMGNVVKQW-OQKDUQJOSA-N |
Isomeric SMILES | CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES | CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES | CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Properties
Toremifene citrate has the molecular formula C26H28ClNO and is structurally characterized as (Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine . This molecular structure provides the basis for its biological activity and pharmacological properties.
Physical and Chemical Characteristics
Toremifene exhibits specific chemical and physical properties that influence its pharmacokinetic profile and clinical applications. The compound displays linear pharmacokinetics after single oral doses ranging from 10 to 680 mg . Its chemical structure allows it to bind extensively to estrogen receptors while maintaining a favorable pharmacokinetic profile suitable for oral administration .
The compound has specific physical characteristics that contribute to its pharmaceutical formulation and biological activity:
Property | Value/Description |
---|---|
Molecular Formula | C26H28ClNO |
CAS Number | 89778-26-7 |
Drug Classification | Selective Estrogen Receptor Modulator (SERM) |
Physical Form | Solid |
Solubility | Limited water solubility |
LogP | Lipophilic character |
These physico-chemical properties contribute to toremifene's pharmacokinetic profile, including its extensive protein binding and distribution throughout the body .
Mechanism of Action
Toremifene citrate functions through a selective modulation of estrogen receptors, exhibiting tissue-specific effects that underlie its therapeutic applications. The compound works by binding to estrogen receptors (ERs), which are nuclear receptors that regulate gene expression when activated .
Tissue-Specific Effects
In breast tissue, toremifene acts primarily as an estrogen receptor antagonist, blocking estrogen from binding to its receptors. This antagonistic activity can prevent the growth of estrogen-dependent cancer cells, making it effective for treating estrogen receptor positive (ER+) breast cancers . Conversely, in bone tissue, toremifene exhibits estrogen agonist properties, mimicking estrogen's effects on bone metabolism. This agonistic activity can reduce bone resorption and turnover while increasing bone mineral density, providing a protective effect against bone loss .
This dual activity—antagonistic in breast tissue and agonistic in bone tissue—exemplifies the selective nature of toremifene's interaction with estrogen receptors across different tissues, allowing for targeted therapeutic effects while potentially reducing adverse effects typically associated with complete estrogen blockade .
Pharmacokinetics
Toremifene citrate demonstrates distinct pharmacokinetic characteristics that influence its clinical application and dosing regimens. Understanding these properties is essential for optimizing therapeutic outcomes and managing potential drug interactions.
Absorption and Distribution
Following oral administration, toremifene is readily absorbed from the gastrointestinal tract, with peak plasma concentrations achieved within approximately 3 hours . The compound exhibits linear pharmacokinetics across a wide dosage range, with dose proportionality observed between 10 to 400 mg during multiple dosing regimens . Toremifene has an extensive volume of distribution of approximately 580 L, indicating significant tissue distribution beyond the vascular compartment .
One of the most notable pharmacokinetic characteristics of toremifene is its extensive binding to serum proteins, particularly albumin, with more than 99.5% of the drug bound to these proteins in circulation . This high protein binding affects the drug's distribution, metabolism, and elimination profiles.
Clinical Applications
Toremifene citrate has established therapeutic applications and continues to be investigated for potential new indications. The compound's unique pharmacological profile makes it suitable for various clinical scenarios, particularly in oncology.
Bone Loss Prevention in Prostate Cancer
A significant emerging application for toremifene citrate is in the prevention and treatment of bone loss in patients with prostate cancer receiving androgen deprivation therapy (ADT) . Androgen deprivation therapy, while effective for controlling prostate cancer, often leads to significant bone mineral density (BMD) loss, putting patients at increased risk for osteoporosis and fractures .
Clinical research has demonstrated toremifene's efficacy in this context. In a randomized controlled trial, patients with prostate cancer who had been on ADT for at least 12 months were administered either toremifene (at doses of 20 mg, 40 mg, or 60 mg) or placebo daily for 6 months . The results showed that administration of 60 mg/day of toremifene resulted in a statistically significant increase in bone mineral density after just 6 months of therapy compared to a decrease in the placebo group (p < 0.01) . This finding is particularly important as bone fractures in prostate cancer patients have been associated with decreased survival .
This protective effect on bone makes toremifene a promising agent for improving both bone mineral density and quality of life in prostate cancer patients receiving ADT . The beneficial effects on bone are attributed to toremifene's estrogen-like activity in bone tissue, where it helps reduce bone resorption and turnover while increasing bone mineral density .
Research and Development History
Toremifene citrate has undergone extensive research and development since its inception, leading to its current clinical applications and ongoing investigations into potential new uses.
Development Timeline and Regulatory Approval
Toremifene was originally developed by Orion Co., Ltd., a pharmaceutical company based in Japan . The compound received its first regulatory approval in March 1995 in Japan, marking its entry into clinical practice . Since then, it has received approval in multiple countries and is available globally for the treatment of metastatic breast cancer in postmenopausal women .
Interestingly, toremifene has been classified as an orphan drug, which indicates it is designed to treat rare diseases or conditions that affect only a small number of people . This designation typically comes with special regulatory incentives and exclusivity periods to encourage the development and availability of such medications .
Clinical Trials and Evidence Base
The efficacy and safety of toremifene have been established through multiple clinical trials. For its primary indication in breast cancer, the compound has demonstrated comparable efficacy to other SERMs, particularly tamoxifen . These trials have established the standard dosing regimen and identified the patient populations most likely to benefit from toremifene therapy.
In the context of bone loss prevention in prostate cancer patients on ADT, a key clinical trial demonstrated that toremifene at a dose of 60 mg/day could significantly increase bone mineral density over a 6-month period . This trial involved 46 patients who had been on ADT for at least 12 months and evaluated doses of 20 mg, 40 mg, or 60 mg of toremifene citrate against placebo . The findings from this study have led to larger scale trials to evaluate the long-term benefits of toremifene in this patient population .
Future Directions and Ongoing Research
Toremifene citrate continues to be the subject of ongoing research as scientists and clinicians explore its potential applications beyond its current approved indications. The compound's unique pharmacological profile makes it a candidate for various therapeutic applications.
Expanding Therapeutic Applications
Research into toremifene's potential use in preventing bone loss in patients with prostate cancer receiving ADT represents a significant area of ongoing investigation . A long-term large-scale trial has been initiated to demonstrate the sustained benefits of toremifene in this patient population, focusing on both bone mineral density improvements and quality of life measures .
Beyond oncology, toremifene's effects on bone metabolism suggest potential applications in treating osteoporosis or preventing bone loss in other clinical scenarios . Additionally, its selective modulation of estrogen receptors may provide benefits in other estrogen-sensitive conditions, potentially expanding its therapeutic utility .
Optimizing Treatment Regimens
Current research also focuses on optimizing treatment regimens with toremifene, including identifying the ideal dosage for different indications, appropriate treatment duration, and potential combination therapies that might enhance efficacy or reduce side effects . The identification of 60 mg/day as the effective dose for bone protection in prostate cancer patients on ADT is an example of such optimization .
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